Technical Guide: N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
Technical Guide: N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt
Executive Summary
N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-OH[1][2][3][4]·DCHA) is a specialized amino acid derivative utilized in peptide synthesis. It employs the o-nitrophenylsulfenyl (Nps) group for N-terminal protection, stabilized as a dicyclohexylammonium (DCHA) salt to ensure crystallinity and shelf-stability.[3]
This reagent is particularly valuable in convergent peptide synthesis and scenarios requiring mild, non-acidic deprotection strategies.[3] The Nps group is unique due to its susceptibility to nucleophilic cleavage (thiolysis) and weak acidolysis, rendering it orthogonal to standard Fmoc and Z protecting groups, and semi-orthogonal to Boc strategies.[3]
Chemical Identity & Physiochemical Profile[1][3][5][6][7][8]
| Parameter | Specification |
| CAS Number | 7675-46-9 |
| Chemical Name | N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt |
| Synonyms | Nps-L-Ala-OH[1][2][3][4][5][6]·DCHA; N-(2-Nitrophenylthio)-L-alanine DCHA salt |
| Molecular Formula | |
| Molecular Weight | 423.57 g/mol |
| Appearance | Yellow to Orange crystalline powder |
| Melting Point | ~176°C (Decomposes) |
| Solubility | Soluble in Methanol, DMF, DMSO; Insoluble in Water, Ether |
| Specific Rotation |
Structural Logic
The compound consists of three functional components:
-
L-Alanine: The core amino acid residue.[3]
-
Nps Group: A sulfenamide bond (
) protects the -amine.[3] This bond is weaker than carbamates (Fmoc/Boc), allowing cleavage under neutral or mildly acidic conditions via nucleophilic attack.[3] -
DCHA Counterion: A bulky amine that forms a salt with the carboxylic acid, preventing auto-degradation and ensuring the reagent remains a solid rather than an unstable oil.[3]
The Nps Protecting Group Strategy[3]
Mechanism of Protection
The Nps group protects the amine via a sulfenamide bond .[3] Unlike urethane protectors (Boc, Fmoc, Z) which block the amine electronically and sterically, the Nps group is electronically unique.[3] The sulfur atom is susceptible to nucleophilic attack, which is the basis for its removal.[3]
Orthogonality & Deprotection
The Nps group offers a distinct "soft" deprotection mechanism:
-
Nucleophilic Cleavage (Preferred): Treatment with thiols (e.g., 2-mercaptoethanol, thiophenol) or thioacetamide in neutral solvents.[3] This captures the Nps group as a disulfide, liberating the amine.[3]
-
Acidolysis: Cleavable by dilute HCl in non-polar solvents (e.g., HCl/Ether).[3] Note: This is faster than Boc removal but less stable than Z.
Visualizing the Reaction Pathway:
Figure 1: The cleavage mechanism of the Nps group relies on breaking the S-N bond, typically yielding a disulfide byproduct when thiols are used.[3]
Critical Workflow: Desalting (DCHA Removal)[3]
WARNING: The DCHA salt must be removed before coupling. DCHA is a secondary amine that can compete with the amino component during activation, leading to side reactions or low yields.[3] It can also cause racemization of activated esters.
Protocol A: Liberation of Free Acid (Nps-L-Ala-OH)
Objective: Convert Nps-L-Ala-OH[3]·DCHA into reactive Nps-L-Ala-OH.[1][2][3]
-
Suspension: Suspend 1.0 equivalent of Nps-L-Ala-OH·DCHA in Ethyl Acetate (EtOAc) .[3][7] Use approximately 10 mL solvent per gram of salt.
-
Acidification: Cool the suspension to 0-5°C. Add cold 0.5 M
or 5% Citric Acid solution while stirring.-
Note: Avoid strong mineral acids (HCl) at this stage to prevent premature cleavage of the Nps group.[3]
-
-
Separation: Transfer to a separatory funnel. Shake vigorously until the solid dissolves and two clear layers form.
-
Extraction:
-
Collect the organic layer (EtOAc).[3]
-
Wash the aqueous layer twice with fresh EtOAc.
-
Combine organic extracts.
-
-
Washing: Wash the combined organic phase with water (
) and Brine ( ) to remove residual acid and DCHA salts.[3] -
Drying: Dry over anhydrous
or . Filter and concentrate in vacuo to yield Nps-L-Ala-OH as an oil or amorphous solid.[3][7]-
Checkpoint: The product should be used immediately for coupling.
-
Experimental Protocols: Coupling & Deprotection
Protocol B: Peptide Coupling (DCC/HOBt Method)
Once desalted, Nps-L-Ala-OH is coupled to the growing peptide chain.[3]
-
Activation: Dissolve Nps-L-Ala-OH (Free Acid) in DCM or DMF. Add 1.0 eq of HOBt and 1.1 eq of DCC (or DIC) at 0°C.
-
Reaction: Stir for 15-30 minutes to form the active ester.
-
Coupling: Add the amino-component (H-Peptide-Resin or H-AA-OR).[3] Adjust pH to 8 using mild base (NMM or DIPEA) if necessary.[3]
-
Monitoring: Reaction is usually complete in 2-4 hours.
-
Visual Cue: Nps derivatives are yellow. The resin/solution will remain yellow until deprotection.
-
Protocol C: Nps Deprotection (Thiolysis)
This method is preferred over acidolysis to maintain orthogonality with acid-labile side chains (e.g., tBu, Boc).[3]
-
Reagent Prep: Prepare a solution of 2-Mercaptoethanol (2-ME) or Thioacetamide (2-5 eq) in DMF/Water or MeOH.[3]
-
Reaction: Treat the Nps-peptide with the thiol solution.[3]
-
Mechanism: The thiol attacks the sulfur of the Nps group, forming a mixed disulfide (Nps-S-R) and releasing the free amine.[3]
-
Work-up:
Workflow Diagram:
Figure 2: The mandatory operational sequence. Desalting is the critical first step to prevent DCHA interference.[3]
Quality Control & Troubleshooting
Analytical Expectations
-
HPLC: Nps-derivatives are hydrophobic.[3] Expect longer retention times compared to free amino acids.
-
TLC: Use Chloroform/Methanol (9:1).[3] Nps-Ala-OH will appear as a UV-active yellow spot.[3] The DCHA salt will often streak or show a separate spot for DCHA (visualized by Iodine or Ninhydrin).[3]
Common Issues
-
Sulfenamide Instability: The Nps group is sensitive to acid. Do not store the free acid (Nps-L-Ala-OH) for long periods; keep it as the DCHA salt until use.[3]
-
Tryptophan Interference: If the peptide sequence contains Tryptophan, the cleaved Nps cation (sulfenium ion) can attack the indole ring of Trp, causing permanent modification.[3]
-
Solution: Use 2-Methylindole as a scavenger during deprotection to intercept the Nps cation.[3]
-
References
-
Zervas, L., Borovas, D., & Gazis, E. (1963).[3] New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.[3] Journal of the American Chemical Society, 85(22), 3660–3666.[3]
-
PubChem. (2025).[10] L-Alanine Compound Summary. National Library of Medicine. Retrieved from [Link][3]
Sources
- 1. N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt | 7675-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt | 7675-46-9 | TCI AMERICA [tcichemicals.com]
- 3. CAS 7675-46-9: L-Alanine, N-[(2-nitrophenyl)thio]-, compd.… [cymitquimica.com]
- 4. pure-synth.com [pure-synth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Z-N-ME-DL-ALA-OH DCHA | 91738-83-9 [amp.chemicalbook.com]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Trp-Ala | C14H17N3O3 | CID 6993401 - PubChem [pubchem.ncbi.nlm.nih.gov]
